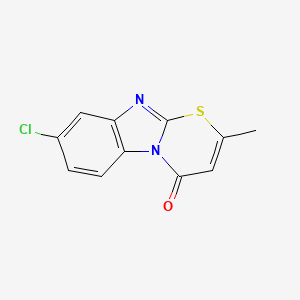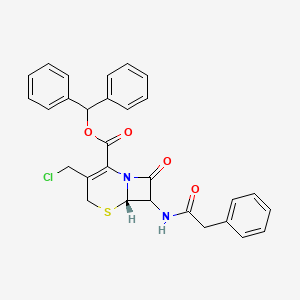
Ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromopentanoate: is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid used primarily as an intermediate in organic synthesis . 1-iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is a crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .
Méthodes De Préparation
Ethyl 2-bromopentanoate: can be synthesized through the bromination of ethyl pentanoate. The reaction involves the use of bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions . Industrial production methods often involve similar bromination reactions but on a larger scale with optimized conditions for higher yield and purity .
1-iodo-2,3,4,5-tetramethylbenzene: is typically prepared by iodination of 2,3,4,5-tetramethylbenzene. This reaction uses iodine and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom with an iodine atom .
Analyse Des Réactions Chimiques
Ethyl 2-bromopentanoate: undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as hydroxide ions (OH-) to form ethyl pentanoate.
Reduction: Can be reduced to ethyl pentanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Undergoes elimination reactions to form alkenes in the presence of strong bases.
1-iodo-2,3,4,5-tetramethylbenzene: participates in:
Electrophilic substitution: Reacts with electrophiles to form various substituted products.
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling reactions: Engages in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Applications De Recherche Scientifique
Ethyl 2-bromopentanoate: is used in:
Organic synthesis: As an intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Material science: In the preparation of polymers and other advanced materials.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Environmental research: Studying the degradation of volatile organic compounds (VOCs) in the environment.
Medical research: As a precursor in the synthesis of potential therapeutic agents.
Industrial applications: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Ethyl 2-bromopentanoate: acts primarily through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product .
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through electrophilic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack, facilitating the formation of various substituted products .
Comparaison Avec Des Composés Similaires
Ethyl 2-bromopentanoate: is similar to other alkyl bromides such as ethyl 2-bromohexanoate and ethyl 2-bromo-3-methylbutanoate. its unique structure allows for specific reactivity and applications in organic synthesis .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds like 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. Its tetramethyl substitution pattern provides distinct steric and electronic properties, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C17H26BrIO2 |
|---|---|
Poids moléculaire |
469.2 g/mol |
Nom IUPAC |
ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H13BrO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-6(8)7(9)10-4-2/h5H,1-4H3;6H,3-5H2,1-2H3 |
Clé InChI |
HQBZFQLWPJTGON-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)OCC)Br.CC1=CC(=C(C(=C1C)C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


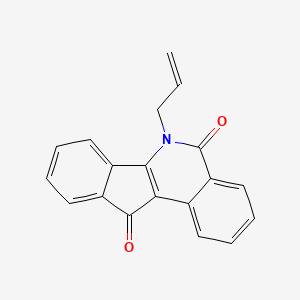




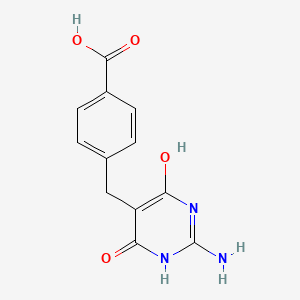

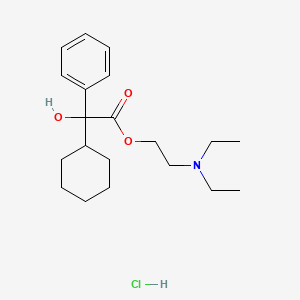
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)

